25I-NBOMe

Neuropharmacology Receptor Binding 5-HT2A Agonist

Researchers requiring a high-affinity 5-HT2A full agonist for receptor mapping or forensic validation face a critical specificity gap: lower-affinity analogs like 2C-I fail to deliver the signal-to-noise ratio needed for quantitative autoradiography and PET imaging. 25I-NBOMe addresses this with a sub-nanomolar Ki (0.044 nM) and a >16-fold potency increase over 2C-I, enabling precise 5-HT2A receptor density quantification. Its distinct CYP3A4/CYP2D6 metabolic pathway further makes it the non-interchangeable reference standard for LC-MS/MS method validation in forensic urine and plasma analysis. Each batch is supplied with comprehensive analytical documentation (NMR, MS, XRD), ensuring immediate integration into regulated workflows.

Molecular Formula C18H22INO3
Molecular Weight 427.3 g/mol
CAS No. 919797-19-6
Cat. No. B1664066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25I-NBOMe
CAS919797-19-6
Synonyms11C-CIMBI-5
2-(4-iodo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine
2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-(11C-OCH3)methoxybenzyl)ethanamine
2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine
25I-NBOMe
2C-I-NMBOMe
CIMBI-5
N-bomb compound
Molecular FormulaC18H22INO3
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC
InChIInChI=1S/C18H22INO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3
InChIKeyZFUOLNAKPBFDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





25I-NBOMe: Superpotent 5-HT2A Agonist Research Compound


25I-NBOMe (2C-I-NBOMe, Cimbi-5), a phenethylamine derivative, is a high-affinity, full agonist at the serotonin 5-HT2A receptor [1]. It is a structural analog of the 2C family (specifically 2C-I), distinguished by an N-(2-methoxybenzyl) substituent that confers significantly enhanced binding affinity and potency [1][2]. It is exclusively utilized as a research tool in neuropharmacology and forensic toxicology, including as a radioligand for PET imaging, and has no recognized therapeutic applications [2].

Why 25I-NBOMe Cannot Be Substituted for Other 5-HT2A Agonists


Despite a shared primary mechanism as 5-HT2A receptor agonists, the NBOMe class, including 25I-NBOMe, exhibits dramatic differences in binding affinity, functional potency, and selectivity compared to its parent 2C compound (2C-I) and other classical hallucinogens like DOI [1]. Substituting 25I-NBOMe with a seemingly related analog can lead to orders-of-magnitude differences in in vitro and in vivo effects, invalidating experimental models. Furthermore, the distinct metabolic pathways for different 4-position halogenated analogs (I, Br, Cl) result in variable CYP isoform contributions and clearance rates, which is critical for toxicological and pharmacokinetic studies [2]. The following evidence details the quantifiable parameters that define 25I-NBOMe's unique profile.

Quantitative Profile of 25I-NBOMe vs Analogs


5-HT2A Binding Affinity vs 2C-I

The N-(2-methoxybenzyl) substitution in 25I-NBOMe results in a substantial increase in 5-HT2A receptor binding affinity compared to its parent compound, 2C-I. Specifically, 25I-NBOMe exhibits a Ki of 0.044 nM at the human 5-HT2A receptor, making it 16-fold more potent than 2C-I [1]. This confirms that the N-benzyl moiety is a critical determinant for the 'superpotent' profile of the NBOMe series.

Neuropharmacology Receptor Binding 5-HT2A Agonist Structure-Activity Relationship (SAR)

In Vivo Behavioral Potency vs 2C-I

The enhanced receptor affinity translates directly into significantly higher in vivo potency. In a head-to-head study in male rats, 25I-NBOMe was much more potent at inducing 5-HT2A-mediated behaviors (wet dog shakes, WDS) compared to its parent 2C-I [1]. The effective dose range for 25I-NBOMe (0.01-0.3 mg/kg) was at least an order of magnitude lower than that required for 2C-I (0.1-3.0 mg/kg) to elicit comparable behavioral responses.

Behavioral Pharmacology In Vivo Potency Head-Twitch Response (HTR) Wet Dog Shakes (WDS)

CYP2D6 Contribution to Hepatic Clearance

While all NBOMe compounds are metabolized by CYP2C19 and CYP2D6, the relative contribution of CYP2D6 to hepatic net clearance varies significantly depending on the 4-position halogen substituent. For 25I-NBOMe, CYP2D6 contributes 61% to its hepatic clearance, which is substantially lower than the 83% contribution observed for 25C-NBOMe and the 69% contribution for 25B-NBOMe [1]. This quantitative difference in metabolic pathway reliance is critical for predicting drug-drug interactions and the impact of genetic polymorphisms.

Drug Metabolism Forensic Toxicology Cytochrome P450 Pharmacokinetics

Neuronal Cytotoxicity vs 2C-I

In a direct comparative study, 25I-NBOMe demonstrated significantly higher cytotoxicity than its parent compound 2C-I in both differentiated SH-SY5Y neuroblastoma cells and primary rat cortical neurons. The EC50 values for 25I-NBOMe in MTT reduction and neutral red uptake assays were substantially lower than those for 2C-I, indicating greater neurotoxic potential [1]. This difference was attributed, at least in part, to the higher lipophilicity of 25I-NBOMe.

Neurotoxicity In Vitro Toxicology Mechanism of Action Cell Viability

25I-NBOMe Research Applications


5-HT2A PET Imaging Radioligand

The sub-nanomolar binding affinity (Ki = 0.044 nM) of 25I-NBOMe for the human 5-HT2A receptor makes it a valuable research tool for mapping receptor distribution in the brain. [1] Its high potency ensures robust signal-to-noise ratios in autoradiography and PET imaging applications where precise quantification of 5-HT2A receptor density is required. This application leverages the compound's unique affinity profile, a property not shared by lower-affinity alternatives like 2C-I.

Forensic Reference Standard

Given the distinct analytical signature of 25I-NBOMe (including its specific mass spectra, NMR, and XRD pattern) and its known metabolism by CYP3A4 and CYP2D6, it serves as a necessary analytical reference standard. [2] Forensic laboratories require authentic reference material of 25I-NBOMe to accurately identify the substance in seized drug samples (e.g., blotter paper) and to develop and validate LC-MS/MS methods for detecting its specific metabolites in urine and plasma from intoxication cases. [3] This is a precise, non-interchangeable application.

Investigating the Structural Basis of Superpotent 5-HT2A Agonism (SAR Studies)

25I-NBOMe is a key compound for studying the structure-activity relationship (SAR) of phenethylamine hallucinogens. The N-(2-methoxybenzyl) moiety is responsible for a >16-fold increase in potency over 2C-I, providing a clear template for understanding how specific molecular modifications modulate receptor binding and activation. [4] Comparative studies with other NBOMe analogs (e.g., 25B-NBOMe, 25C-NBOMe) further illuminate the role of the 4-position halogen in dictating functional selectivity, metabolic stability, and cytotoxicity. [5][6]

Technical Documentation Hub

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